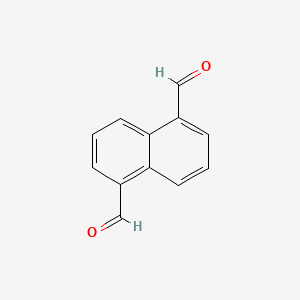
Naphthalene-1,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,5-dicarbaldehyde is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Naphthalene-1,5-dicarbaldehyde serves as a key intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of Schiff bases and other derivatives due to its reactive aldehyde groups.
Case Study: Synthesis of Schiff Bases
A study synthesized Schiff bases from NDA and various amines, demonstrating its utility in creating compounds with potential biological activity. The reaction conditions typically involved refluxing NDA with amines in the presence of acid catalysts, yielding products that were characterized using IR and NMR spectroscopy .
| Compound | Yield (%) | Characterization Techniques |
|---|---|---|
| Schiff Base 1 | 75% | IR, NMR |
| Schiff Base 2 | 85% | IR, NMR |
Fluorescent Probes
NDA has been developed into fluorescent probes for detecting biological molecules, such as glutathione (GSH). These probes are crucial for medical diagnostics and research applications.
Case Study: Detection of Glutathione
Research demonstrated that naphthalene-based fluorescent probes can selectively detect GSH in living cells. The study highlighted the synthesis of derivatives like 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), which exhibited strong fluorescence upon interaction with GSH. This property allows for real-time monitoring of oxidative stress conditions in cells, which is vital for understanding diseases such as sepsis .
| Probe | Detection Method | Clinical Relevance |
|---|---|---|
| MNDA | Two-photon microscopy | Diagnosis of sepsis |
| NDA | Confocal microscopy | Monitoring intracellular GSH |
Materials Science
In materials science, NDA is utilized to create metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.
Case Study: Coordination Polymers
A recent study explored the use of naphthalene derivatives in forming zinc coordination polymers. The unique structural properties of NDA allow for the design of materials with specific functionalities, such as enhanced catalytic activity and gas adsorption capabilities .
| Material Type | Metal Ion | Application |
|---|---|---|
| Coordination Polymer | Zinc | Catalysis and gas storage |
| Metal-Organic Frameworks | Various Metals | Drug delivery systems |
Biological Applications
The biological significance of NDA extends to its potential use in drug discovery and development. Its derivatives have shown promise as anti-cancer agents and in targeting specific biomolecules.
Case Study: Anticancer Activity
Research indicates that certain naphthalene derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This highlights the potential of NDA-based compounds in therapeutic applications .
Propriétés
Numéro CAS |
70848-82-7 |
|---|---|
Formule moléculaire |
C12H8O2 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
naphthalene-1,5-dicarbaldehyde |
InChI |
InChI=1S/C12H8O2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-8H |
Clé InChI |
YAELIZGEEWGECG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |
SMILES canonique |
C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















